Product packaging for Phenazine, 2,8-dinitro-(Cat. No.:CAS No. 105837-00-1)

Phenazine, 2,8-dinitro-

Cat. No.: B035360
CAS No.: 105837-00-1
M. Wt: 270.2 g/mol
InChI Key: SCOUSWSDUZEVKV-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Phenazine (B1670421) Chemistry

Phenazines are a large and well-established class of nitrogen-containing heterocyclic compounds. ontosight.ai Their core structure consists of a pyrazine (B50134) ring fused with two benzene (B151609) rings. This aromatic system is a scaffold for a vast number of derivatives, with over 100 natural compounds and more than 6,000 synthetic variants having been investigated. researchgate.net

Naturally occurring phenazines are secondary metabolites produced by various microorganisms, such as bacteria of the Pseudomonas and Streptomyces genera. These compounds are known for a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties. ontosight.aiontosight.aiontosight.ai The specific function and efficacy of a phenazine derivative are highly dependent on the type and position of its substituent groups. ontosight.ai For instance, Phenazine-1-carboxylic acid (PCA) is a well-known derivative with strong antifungal properties. researchgate.netacs.org

The introduction of nitro groups (-NO2) onto the phenazine core, creating dinitrophenazines, significantly alters the electronic properties and reactivity of the molecule. Research on various dinitrophenazine isomers, such as the 1,6- and 1,7-dinitro derivatives, has been conducted to explore how these modifications impact their biological and chemical characteristics. ontosight.aiontosight.ai While some studies have reported on the synthesis of dinitrophenazine mixtures through the nitration of phenazine, these often result in a variety of isomers, and specific investigation into the 2,8-dinitrophenazine derivative remains limited. mdpi.com

Significance of Nitro-Substituted Heterocyclic Systems in Chemical Science

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry and materials science. The inclusion of a nitro group, a potent electron-withdrawing substituent, imparts unique characteristics to these molecular systems.

The chemistry of nitro compounds is a mature field, yet it continues to be an area of active investigation due to the versatility of the nitro group. thieme-connect.de Its strong electron-withdrawing nature can activate a heterocyclic ring for certain chemical reactions, particularly nucleophilic substitutions. ontosight.ai Furthermore, the nitro group itself can be chemically transformed into other valuable functional groups, most commonly the amino group (-NH2) through reduction. This transformation is a key step in the synthesis of many complex molecules, including pharmaceuticals and dyes.

In the context of phenazines, the addition of nitro groups is expected to increase the electron deficiency of the aromatic system. ontosight.ai This can influence the molecule's potential as an antimicrobial or antitumor agent by altering its ability to interact with biological targets like DNA or cellular proteins. ontosight.ai While dinitrophenazines like the 1,3-, 1,9-, and 2,9-isomers have been synthesized and tested for antifungal activity, they have been found to be inactive against certain pathogens, demonstrating that the position of the nitro groups is critical to biological function. mdpi.com The specific attributes and potential of 2,8-dinitrophenazine remain an open area for future research.

Chemical Compound Data

Below are tables detailing the available information for the subject compound and related derivatives.

Table 1: Properties of Phenazine, 2,8-dinitro- This table summarizes the basic chemical identifiers for 2,8-Dinitrophenazine.

PropertyValueSource
CAS Number 105837-00-1 chembk.comdrugfuture.com
Molecular Formula C₁₂H₆N₄O₄ chembk.com
Molecular Weight 270.2 g/mol chembk.com

Table 2: Spectroscopic Data of Selected Dinitrophenazine Isomers This table presents ¹H-NMR data for other dinitrophenazine isomers, illustrating how the substitution pattern affects the chemical shifts of the protons on the phenazine core. Data for the 2,8-isomer is not available in the cited literature.

Compound¹H-NMR (δ, ppm)Source
1,9-Dinitrophenazine 8.60 (2H, d), 8.30 (2H, dd), 8.04 (2H, m) mdpi.com
2,9-Dinitrophenazine 9.26 (1H, d), 8.69 (1H, dd), 8.59 (1H, d), 8.53 (1H, d), 8.39 (1H, d), 8.04 (1H, t) mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6N4O4 B035360 Phenazine, 2,8-dinitro- CAS No. 105837-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dinitrophenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O4/c17-15(18)7-1-3-9-11(5-7)14-12-6-8(16(19)20)2-4-10(12)13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOUSWSDUZEVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C3C=C(C=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147362
Record name Phenazine, 2,8-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105837-00-1
Record name Phenazine, 2,8-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105837001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine, 2,8-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,8 Dinitrophenazine and Its Congeners

Strategic Nitration of Phenazine (B1670421) Core Structures

The direct nitration of an unsubstituted phenazine core represents the most straightforward conceptual approach to dinitrophenazine synthesis. However, this method is often hampered by a lack of control over the position of electrophilic substitution, leading to mixtures of isomers. thieme-connect.de The electron-withdrawing nature of the two nitrogen atoms in the phenazine ring deactivates the system towards electrophilic attack, and the introduction of a first nitro group further deactivates the ring, making subsequent nitrations challenging. thieme-connect.de

Optimization of Nitration Conditions for Positional Selectivity

The regioselectivity of nitration is highly dependent on the reaction conditions. Factors such as the choice of nitrating agent, temperature, reaction time, and the presence of catalysts or existing substituents on the phenazine ring play a crucial role in determining the final product distribution. google.comgoogle.com

Direct nitration of unsubstituted phenazine using a mixture of concentrated nitric acid and sulfuric acid typically yields a combination of 1,6- and 1,9-dinitrophenazines, with the 2,8-isomer not being a major product. thieme-connect.de Achieving positional selectivity for the 2,8-positions via direct nitration is therefore synthetically challenging and generally not a preferred route.

Optimization strategies often involve the use of pre-substituted phenazine cores, where the existing functional groups direct the incoming nitro groups to specific positions. The electronic effects (both inductive and mesomeric) of these substituents guide the regioselectivity of the electrophilic aromatic substitution. For instance, activating groups can enhance the reactivity of specific positions, while the steric hindrance of bulky groups can block others. frontiersin.org The development of novel nitrating systems, such as sodium nitrate (B79036) in trifluoroacetic acid or the use of solid acid catalysts like zeolites, aims to improve regioselectivity and yield under milder conditions. google.comresearchgate.net

Table 1: Illustrative Nitration Conditions and Regioselectivity

This table illustrates how reaction conditions can influence the isomeric products in the nitration of aromatic compounds, a principle that applies to phenazine and its derivatives.

SubstrateNitrating Agent/ConditionsKey Finding on SelectivityReference
Toluene90% HNO3, H-ZSM-5 Zeolite Catalyst, 100-105°CHigh para-selectivity achieved (86% para, 14% ortho). google.com
AnisoleDilute HNO3 (aqueous)Moderate to high para-selectivity (80% para). frontiersin.org
Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl esterHNO3 in Acetic Anhydride, 0°CSelective nitration at the 2-position of the indole (B1671886) ring. nih.gov
Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl esterHNO3 in Trifluoroacetic Acid, 0°CSelective nitration at the 6-position of the indole ring. nih.gov

Regioselective Synthesis of 2,8-Dinitrophenazine

Given the poor selectivity of direct nitration for the 2,8-isomer, regioselective syntheses of 2,8-dinitrophenazine invariably rely on building the phenazine scaffold from precursors that already contain the nitro groups in the desired positions. This "bottom-up" approach ensures that the substitution pattern is locked in before the final ring system is formed. These methods, primarily based on cyclization reactions, are discussed in detail in the following section. They represent the most viable and controlled pathways to pure 2,8-dinitrophenazine.

Cyclization-Based Approaches to Dinitrophenazine Scaffolds

Constructing the phenazine ring from smaller, pre-functionalized aromatic units is the cornerstone of synthesizing specifically substituted derivatives like 2,8-dinitrophenazine. These methods offer precise control over the final substitution pattern.

Oxidative Cyclization Pathways for Phenazine Ring Formation

Oxidative cyclization is a powerful method for forming the central pyrazine (B50134) ring of the phenazine system. nih.gov The most common strategy involves the intramolecular cyclization of a 2-aminodiphenylamine (B160148) derivative. In this process, an oxidizing agent facilitates the formation of a new carbon-nitrogen bond to close the ring. thieme-connect.deuct.ac.za

To synthesize a dinitrophenazine via this route, one would start with a 2-aminodiphenylamine bearing two nitro groups. For example, the oxidative cyclization of 2-amino-4,X'-dinitrodiphenylamine would be a potential route to a dinitrophenazine. The choice of oxidant is critical and can range from traditional reagents like lead oxide to using nitrobenzene (B124822) itself as both the solvent and the oxidant at high temperatures. uct.ac.za

Table 2: Examples of Oxidative Cyclization for Phenazine Synthesis

Starting Material (2-Aminodiphenylamine Derivative)Oxidant/ConditionsProductYieldReference
2-AminodiphenylamineNitrobenzene, Reflux, 12 hPhenazine30-52% thieme-connect.de
2-Amino-4'-methoxydiphenylamineNitrobenzene, Reflux, 5 h2-Methoxyphenazine~43% uct.ac.za
2,4'-Diamino-4-cyanodiphenylamineFeCl3, aq. HCl, Steam Bath2-Amino-7-cyanophenazineNot specified thieme-connect.de
N'-Aryl Urea CompoundsHypervalent Iodine CatalystBenzimidazolinones (Related N-heterocycle formation)Good to high yields researchgate.net

Cyclization Reactions Involving Nitro-Substituted Diphenylamine (B1679370) Precursors

The most reliable pathway to 2,8-dinitrophenazine involves the synthesis of a diphenylamine intermediate that is already substituted with nitro groups at the correct positions, followed by a ring-closing reaction.

A key step is the formation of the dinitro-substituted diphenylamine precursor. The Ullmann condensation (or Ullmann-type coupling) is a classic and versatile method for this transformation. organic-chemistry.orgrug.nl It involves the copper-catalyzed reaction between an aryl halide and an amine. organic-chemistry.org To obtain a precursor for 2,8-dinitrophenazine, one could, for example, couple 2-chloro-5-nitroaniline (B146338) with 1-bromo-4-nitrobenzene. The reaction often requires high temperatures and stoichiometric amounts of copper, though modern modifications use ligands to enable catalysis under milder conditions. rug.nl

Once the appropriately substituted 2-nitrodiphenylamine (B16788) is synthesized, the phenazine ring can be formed via reductive cyclization. This typically involves reducing the nitro group to an amine, which then attacks the other aromatic ring to displace a leaving group or undergo oxidative closure. A common method is heating the 2-nitrodiphenylamine with a reducing agent like iron(II) oxalate. thieme-connect.de

Another classical approach is the Wohl-Aue reaction , which involves the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a strong base. nih.govwikipedia.org While this method can be used to construct the phenazine skeleton in one pot from nitro-substituted precursors, it is often plagued by low yields and the formation of side products. uct.ac.zanih.gov

Table 3: Synthesis of a Nitro-Substituted Diphenylamine Precursor via Ullmann Condensation

Aryl HalideAmineCatalyst/ConditionsProduct (Diphenylamine)Reference
2-Halogenated Nitrobenzenes4-ToluidineCopper catalystSubstituted 2-Nitro-N-(p-tolyl)benzeneamines ucy.ac.cy
Aryl HalidesAryl AminesCuI, Base, Deep Eutectic Solvent, 60°CN-Aryl Amines nih.gov

Catalytic and Environmentally Benign Synthesis Routes

Reflecting a broader trend in chemical manufacturing, recent research has focused on developing more sustainable and efficient methods for phenazine synthesis. researchgate.netbenthamdirect.com These "green chemistry" approaches aim to reduce waste, avoid hazardous materials, and lower energy consumption compared to traditional methods. matanginicollege.ac.inscispace.com

Catalytic methods are central to this effort. The copper-catalyzed Ullmann reaction has been refined with the use of specific ligands (e.g., diamines, amino acids) that improve catalyst solubility and turnover, allowing for lower catalyst loadings and milder reaction temperatures. rug.nl Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as powerful alternatives for the synthesis of the crucial diphenylamine intermediates under even milder conditions. nih.gov

Environmentally benign synthesis protocols leverage alternative energy sources and reaction media to minimize environmental impact. researchgate.netbenthamdirect.com Key examples include:

Microwave-assisted synthesis , which can dramatically reduce reaction times from hours to minutes and often improves yields. tubitak.gov.tr

Ultrasound-assisted synthesis , which uses cavitation to enhance reaction rates and can enable reactions in greener solvents like water. frontiersin.orgresearchgate.net

Use of green solvents , such as water, ethanol, or biodegradable media like glycerol (B35011), to replace toxic and volatile organic solvents like nitrobenzene or DMF. bohrium.com

Solvent-free and solid-state reactions , where reactants are mixed and heated in the absence of a solvent, reducing waste and simplifying purification. rasayanjournal.co.in

These modern techniques are broadly applicable to the synthesis of phenazine derivatives and offer promising avenues for the efficient and sustainable production of 2,8-dinitrophenazine and its congeners. researchgate.net

Table 4: Modern and Environmentally Benign Approaches to Phenazine Synthesis

MethodologyKey FeaturesExample Application/Reference
Microwave-Assisted SynthesisRapid heating, short reaction times, high yields.Four-component synthesis of benzo[a]chromeno[2,3-c]phenazines catalyzed by DABCO in an ethanol/water mixture. tubitak.gov.tr
Glycerol-Promoted SynthesisUse of a biodegradable, renewable solvent and promoter; often catalyst-free.One-pot, multicomponent synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives. bohrium.com
Solid-State SynthesisSolvent-free conditions, reduced waste, simple procedure.Reaction of o-quinones and ortho-diamines by heating the mixed powders. rasayanjournal.co.in
Ultrasound IrradiationEnhanced reaction rates, use of aqueous media.Synthesis of phenazines from lawsone in an aqueous medium. researchgate.net
Modern Cross-Ullmann CouplingUses Ni and Pd catalysts, broader substrate scope including heteroaryl chlorides.General synthesis of biheteroaryls from heteroaryl halides and triflates. nih.gov

Water-Phase Catalysis for Phenazine Compound Preparation

The use of water as a reaction solvent represents a significant advancement in green chemistry, mitigating the need for hazardous organic solvents. researchgate.net Research has demonstrated several effective water-based protocols for synthesizing the core phenazine structure.

One prominent method involves the copper-catalyzed homocoupling of ortho-halogenated anilines. google.comresearchgate.net Specifically, 2-iodoanilines and 2-bromoanilines have been successfully used to produce phenazines in water, with reported yields reaching up to 85%. researchgate.net A patented method highlights the use of water-soluble copper complexes to catalyze this reaction in a pure aqueous phase, creating an environmentally friendly, safe, and efficient process. google.com

Another aqueous-phase approach is the one-pot production of phenazine from catechol, a lignin-derived compound. This process utilizes a Palladium on carbon (Pd/C) catalyst in water. rsc.org Furthermore, photoredox catalysis offers a sustainable route; using eosin (B541160) Y as a catalyst, substituted phenazines can be synthesized from ortho-substituted aromatic amines in water at room temperature with yields often exceeding 80%. acs.org Ultrasound-assisted synthesis in an aqueous medium has also been reported as an environmentally benign protocol. researchgate.net

Table 1: Examples of Water-Phase Catalysis for Phenazine Synthesis

Catalyst System Starting Materials Solvent Key Features Reference(s)
Copper Complexes o-iodoaniline / o-bromoaniline Water Environmentally friendly; yields up to 85% google.comresearchgate.net
10% Pd/C Catechol, Ammonia Water Utilizes bio-derived starting material rsc.org
Eosin Y (Photoredox) o-substituted aromatic amines Water Occurs at room temperature; high yields (≥80%) acs.org
Ultrasound (no catalyst) Lawsone, o-phenylenediamine Aqueous media Mild conditions, short reaction times researchgate.net

Exploration of Atom-Economic and Sustainable Protocols

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the final product, is a central tenet of sustainable synthesis. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, allowing for the construction of complex phenazine derivatives from several starting materials in a single step. bohrium.com

Several sustainable protocols have been developed that minimize waste and energy consumption:

Glycerol as a Green Solvent: A catalyst-free, one-pot MCR for synthesizing benzo[a]chromeno[2,3-c]phenazine derivatives uses glycerol as a biodegradable and renewable reaction medium, achieving high atom efficiency. bohrium.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields. sharif.edu One method employs graphene oxide dichlorotriazine (GO-DCT) as a reusable catalyst under microwave conditions, highlighting features of atom economy and experimental simplicity. sharif.edu

Catalyst-Free and Solvent-Free Conditions: Various sustainable approaches include mechanosynthesis (grinding), solvent-less reactions, and catalyst-free methods, which reduce waste by avoiding volatile organic solvents and catalysts. researchgate.net

One-Pot Procedures: "One-pot" or "one kettle way" reactions, where reactants are subjected to successive chemical reactions in a single reactor, improve efficiency, reduce by-products, and avoid lengthy separation and purification processes. google.com

Directed Derivatization and Functionalization Strategies During Synthesis

The strategic modification of the phenazine scaffold is crucial for tuning its chemical and physical properties. This is often achieved through the transformation of existing functional groups or by leveraging the influence of substituents to direct reaction outcomes.

Introduction of Additional Functionalities via Nitro Group Transformations

The nitro group is a versatile functional handle in phenazine chemistry, serving as a precursor for various other functionalities. A primary transformation is the reduction of nitro groups to amines, which is a key step in many phenazine ring synthesis pathways. acs.org This conversion from a nitro-substituted precursor to an amine allows for subsequent cyclization to form the phenazine core.

Beyond its role in core synthesis, the nitro group can be directly transformed or replaced.

Nucleophilic Substitution: In phenazine 5-oxides, a nitro group can be substituted by a nucleophile, such as the replacement with a methoxy (B1213986) group upon treatment with sodium methoxide. thieme-connect.de

Reduction to Amines: The reduction of a nitro group on a pre-formed phenazine ring introduces an amino group, a valuable site for further functionalization. For instance, 2-amino-1-nitrophenazine can be reduced to 1,2-diaminophenazine. cdnsciencepub.com

Conversion to Hydroxyls: The 2-amino-1-nitrophenazine molecule can also be converted to 2-hydroxy-1-nitrophenazine, demonstrating another pathway for functionalization. cdnsciencepub.com

Bio-activatable Prodrugs: In a modern application, a nitroarene group can be incorporated into a prodrug design. The nitro group is selectively reduced by intracellular nitroreductase enzymes, triggering the release of the active halogenated phenazine agent. nih.gov

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The nature and position of substituents on the phenazine ring profoundly influence reaction rates and the regioselectivity of further modifications.

Kinetic Effects: A kinetic study of the formation of phenazine N,N-dioxides from substituted benzofuroxans demonstrated a clear substituent effect. The Hammett equation revealed that electron-withdrawing groups, such as nitro and chloro groups, accelerate the reaction. ufms.br The rate constants for the reaction increased with the electron-withdrawing power of the substituent. ufms.br Computational studies further confirm that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) systematically alter the redox potential of the phenazine core. rsc.org The effect of EWGs like the cyano group was found to be additive; increasing the number of cyano groups proportionally shifted the reduction potential. rsc.org

Selectivity: Substituents are critical in directing the position of incoming groups during synthesis and functionalization.

Electrophilic Substitution: During the nitration of aminophenazines, the incoming nitro group is selectively directed to the alpha-position (positions 1, 4, 6, or 9), a result consistent with predictions from molecular orbital calculations. cdnsciencepub.com

Regioselective Cyclization: In the synthesis of non-symmetrically substituted phenazines, the choice of a mild oxidation agent like ferric chloride can be crucial for regioselectivity. The specific placement of alkoxy groups in the final product is determined by the substitution pattern of the starting materials. acs.org

Structure-Activity Relationships: The influence of substituents extends to biological activity. In a series of bis(phenazine-1-carboxamides), small, lipophilic substituents like methyl or chloro groups at the 9-position resulted in the most potent anticancer activity. acs.org Similarly, the hypoxia selectivity of certain phenazine 5,10-dioxides is linked to the electronic properties of the ring substituents; electron-donating groups like methoxy were found to enhance this selectivity. rsc.org

Table 2: Influence of Substituent Electronic Effects

Substituent Type Example Group(s) Observed Effect Context Reference(s)
Electron-Withdrawing -NO₂, -Cl, -CN Increases reaction rate Formation of phenazine N,N-dioxides ufms.br
Electron-Withdrawing -CN Systematically increases redox potential Computational study on redox properties rsc.org
Electron-Donating -NH₂, -OCH₃ Directs electrophiles to α-position Nitration of aminophenazines cdnsciencepub.com
Electron-Donating -OCH₃ Enhances hypoxia-selective cytotoxicity Study of phenazine 5,10-dioxide analogs rsc.org
Lipophilic -CH₃, -Cl Increased potency of anticancer activity Structure-activity study of bis(phenazine-1-carboxamides) acs.org

High Resolution Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) in Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. researchgate.net This precision allows for the determination of the elemental composition of a molecule from its exact mass. For Phenazine (B1670421), 2,8-dinitro-, HRMS would be crucial for confirming its molecular formula, C12H6N4O4.

In a typical HRMS experiment, the compound is ionized, and the resulting molecular ion ([M]+ or [M]-) is detected. The high resolution of the instrument can distinguish between ions of the same nominal mass but different elemental compositions due to the mass defect of the individual atoms. researchgate.net

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of nitro groups (NO2, mass 46), nitric oxide (NO, mass 30), and oxygen atoms. strath.ac.uknih.gov For Phenazine, 2,8-dinitro-, one would expect to observe fragment ions corresponding to the sequential loss of these groups from the molecular ion. A study on 2,9-dinitrophenazine, an isomer of the target compound, reported the detection of the protonated molecule [M+H]+ at m/z 271 and the deprotonated molecule [M-H]- at m/z 269 in electrospray ionization mass spectrometry (ESI-MS). mdpi.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for Phenazine, 2,8-dinitro-

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]+C12H7N4O4+271.0467
[M]+•C12H6N4O4+•270.0390
[M-NO2]+C12H6N3O2+224.0460
[M-2NO2]+•C12H6N2+•178.0531

Note: The calculated exact masses are based on the elemental composition of Phenazine, 2,8-dinitro- and its expected fragments.

The sensitivity of mass spectrometric detection for certain compounds can be limited by their ionization efficiency. Neutral molecules like many nitroaromatics can exhibit poor ionization in common techniques like electrospray ionization (ESI). researchgate.netrsc.org Chemical derivatization is a strategy employed to modify the structure of an analyte to improve its ionization and, therefore, its detectability by mass spectrometry. acs.org

A common derivatization approach for nitroaromatic compounds involves the chemical reduction of the nitro groups to the corresponding primary amines. researchgate.netrsc.org These amino-derivatives are generally more basic and readily form protonated molecules ([M+H]+) in positive ion ESI-MS, leading to a significant enhancement in signal intensity. This strategy would be applicable to Phenazine, 2,8-dinitro-, where the two nitro groups would be converted to amino groups, yielding 2,8-diaminophenazine. This derivatized product would be more amenable to sensitive detection and quantification by LC-MS.

Another derivatization technique for compounds with certain functional groups is silylation, which can improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov For nitro-containing phenols, silylation of the hydroxyl group has been shown to be an effective derivatization method. nih.gov While Phenazine, 2,8-dinitro- itself lacks a hydroxyl group for direct silylation, this highlights a general principle of derivatization to target specific functional groups to enhance analytical performance.

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about the crystal lattice and the geometry of the molecule.

Without experimental diffraction data, the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for Phenazine (B1670421), 2,8-dinitro- cannot be determined.

Table 1: Crystallographic Data for Phenazine, 2,8-dinitro-

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

The conformation of the Phenazine, 2,8-dinitro- molecule in the solid state, including the planarity of the phenazine core and the orientation of the nitro groups relative to the aromatic rings, is currently unknown. Torsion angles, which describe the rotation around specific bonds, are critical for understanding the molecule's shape and potential steric interactions.

Table 2: Selected Torsion Angles for Phenazine, 2,8-dinitro-

Torsion AngleValue (°)
Data Not AvailableData Not Available

Elucidation of Intermolecular Interactions

The nature and strength of intermolecular interactions are paramount in dictating the packing of molecules in the crystal lattice and influencing macroscopic properties such as melting point and solubility. While specific details for Phenazine, 2,8-dinitro- are not documented, the functional groups present suggest the potential for various non-covalent interactions.

The molecular structure of Phenazine, 2,8-dinitro- lacks conventional hydrogen bond donors (e.g., -OH, -NH). However, weak C-H···O or C-H···N hydrogen bonds could potentially play a role in its crystal packing. The characterization of such networks requires precise atomic coordinates from X-ray diffraction studies.

The planar aromatic system of the phenazine core suggests a high likelihood of π-π stacking interactions between adjacent molecules. These interactions are crucial in the solid-state organization of many aromatic compounds. The specific geometry (e.g., parallel-displaced, T-shaped) and the centroid-to-centroid distances of these interactions in Phenazine, 2,8-dinitro- have not been experimentally determined.

Computational Analysis of Interaction Energies (e.g., IMPT)

In the absence of an experimental crystal structure for 2,8-dinitrophenazine, computational methods serve as a powerful tool to predict its solid-state properties. The analysis of interaction energies between molecules in a crystal lattice is crucial for understanding the forces that govern crystal packing and stability. Techniques such as Interaction-Model Perturbation Theory (IMPT) are employed to dissect the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, polarization, and dispersion energies.

For a hypothetical crystal structure of 2,8-dinitrophenazine, one would expect significant contributions from dispersion forces due to the planar aromatic core. The nitro groups, being strongly electron-withdrawing, would introduce substantial quadrupole moments, leading to specific electrostatic interactions that would play a key role in the molecular arrangement. Computational studies on related nitroaromatic compounds have shown that the interplay between π-π stacking interactions and directional interactions involving the nitro groups is a determining factor in their crystal packing.

To illustrate, a computational analysis of interaction energies in a related dinitro compound might yield the following hypothetical data:

Interaction TypeEnergy (kJ/mol)
Electrostatic-25.5
Exchange-Repulsion+40.2
Polarization-8.7
Dispersion-55.1
Total -49.1

This is a hypothetical interactive data table for illustrative purposes.

Crystal Engineering and Design Principles

Crystal engineering aims to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. For 2,8-dinitrophenazine, the principles of crystal engineering would be applied to predict and control its solid-state architecture.

Role of Intermolecular Interactions in Directing Crystal Packing

The crystal packing of 2,8-dinitrophenazine would be directed by a combination of non-covalent interactions. The large, planar phenazine core would favor π-π stacking interactions, a common feature in the crystal structures of polycyclic aromatic hydrocarbons. The nitro groups would be expected to participate in several types of interactions, including:

C–H···O hydrogen bonds: The hydrogen atoms on the phenazine ring could form weak hydrogen bonds with the oxygen atoms of the nitro groups on neighboring molecules.

N···O interactions: Close contacts between the nitrogen atom of one nitro group and an oxygen atom of another are also plausible.

Halogen bonding (if applicable): If halogenated derivatives were to be synthesized, halogen bonds could be used to direct the crystal packing.

The interplay and competition between these interactions would ultimately determine the final crystal structure.

Identification and Utilization of Supramolecular Synthons

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that can be used to design crystal structures. mdpi.com In the case of 2,8-dinitrophenazine, several potential supramolecular synthons can be envisioned based on the functional groups present. For instance, dimers or catemers (chains) held together by C–H···O interactions involving the nitro groups could be formed.

Studies on other dinitro-substituted aromatic compounds have identified common synthons. For example, the "nitro-nitro" synthon, where the nitro groups of adjacent molecules interact, is a recurring motif. The specific geometry of 2,8-dinitrophenazine would influence which synthons are sterically favorable.

Examination of Polymorphism in 2,8-Dinitrophenazine Systems

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com This phenomenon is common in rigid molecules with multiple hydrogen bond donors and acceptors, such as 2,8-dinitrophenazine. Different polymorphs can exhibit significantly different physical properties, including solubility, melting point, and bioavailability in the case of pharmaceuticals.

The potential for polymorphism in 2,8-dinitrophenazine would be high due to the possibility of different arrangements of π-π stacking and various hydrogen bonding networks involving the nitro groups. The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would likely play a critical role in determining which polymorph is obtained. Research on other dinitrodiphenylamine compounds has revealed the existence of multiple polymorphic forms, highlighting the likelihood of similar behavior in 2,8-dinitrophenazine. researchgate.net

Advanced Crystallographic Techniques

X-ray Quantum Crystallography (QCr) for Electron Density Analysis

X-ray Quantum Crystallography (QCr) is an advanced technique that goes beyond the determination of molecular geometry to provide detailed information about the distribution of electrons in a crystal. This method allows for the experimental determination of electron density, which can be used to analyze the nature of chemical bonds and intermolecular interactions.

If a suitable single crystal of 2,8-dinitrophenazine were to be obtained, a high-resolution X-ray diffraction experiment could be performed. The resulting data would be used to model the electron density distribution throughout the molecule and the unit cell. This would provide quantitative insights into:

The nature of the chemical bonds within the phenazine core and the nitro groups.

The strength and nature of the intermolecular interactions , such as π-π stacking and C–H···O hydrogen bonds.

The electrostatic potential mapped onto the molecular surface, which would reveal the regions most susceptible to electrophilic or nucleophilic attack.

This level of detail is invaluable for understanding the relationship between the structure and properties of the material.

Hirshfeld Surface and Fingerprint Plot Analysis for Contact Enrichment

The Hirshfeld surface of a molecule is constructed by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule of interest dominates the corresponding sum over all other molecules in the crystal. This surface provides a visual representation of the intermolecular interactions. The normalized contact distance (dnorm), which is based on the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms, is mapped onto the Hirshfeld surface. Red regions on the dnorm map indicate contacts shorter than the sum of the van der Waals radii, highlighting significant intermolecular interactions, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

The analysis reveals the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of Phenazine, 2,8-dinitro-. These contacts are crucial for the stabilization of the crystal structure. The enrichment of these contacts provides a measure of the propensity of certain atomic pairs to interact more frequently than would be expected from their random distribution on the molecular surface.

A detailed breakdown of the intermolecular contacts and their percentage contributions to the Hirshfeld surface is presented in the table below.

Intermolecular ContactContribution to Hirshfeld Surface (%)
O···HData not available
H···HData not available
C···HData not available
N···OData not available
C···CData not available
C···NData not available
O···OData not available

Data for the specific percentage contributions of intermolecular contacts for Phenazine, 2,8-dinitro- is not publicly available in the searched scientific literature.

The fingerprint plots for Phenazine, 2,8-dinitro- would typically exhibit characteristic features corresponding to different types of interactions. For instance, sharp, distinct spikes in the plot are characteristic of strong, directional interactions like hydrogen bonds (O···H contacts). In contrast, more diffuse and scattered points would represent weaker and less specific contacts, such as van der Waals forces (H···H, C···H contacts). The presence of "wings" in the plot is often indicative of π-π stacking interactions between the aromatic rings of the phenazine core (C···C contacts).

While the specific quantitative data from published research on the Hirshfeld surface analysis of Phenazine, 2,8-dinitro- is not available, the general principles of this analytical method suggest that the dinitro substitution pattern would significantly influence the intermolecular interaction landscape. The electron-withdrawing nature of the nitro groups would create electron-deficient regions on the aromatic rings, promoting interactions with electron-rich species. Furthermore, the oxygen atoms of the nitro groups would act as strong hydrogen bond acceptors, leading to a high enrichment of O···H contacts in the crystal packing.

Theoretical and Computational Chemistry Studies

Computational Modeling of Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other is essential for predicting the structure and properties of materials in the solid state.

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules in the crystal. The results are then graphically represented as a framework of cylinders connecting the centers of mass of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction.

For "Phenazine, 2,8-dinitro-", this analysis would reveal the dominant forces (e.g., hydrogen bonding, π-π stacking) that govern its crystal packing. It would provide a detailed picture of the supramolecular architecture and help in understanding the stability and physical properties of its crystalline form.

Prediction of Crystal Structures and Polymorphic Forms

The prediction of crystal structures for organic molecules, a field known as Crystal Structure Prediction (CSP), is a significant computational challenge with profound implications for materials science. rsc.orgwikipedia.org For a compound like 2,8-dinitrophenazine, which is a member of the nitroaromatic class of energetic materials, understanding its solid-state packing and potential for polymorphism is crucial for predicting its stability, density, and energetic performance. Polymorphs, or different crystal structures of the same molecule, can exhibit markedly different physical properties. nih.gov

The process of CSP involves a systematic search for the most thermodynamically stable crystal structures by evaluating the lattice energy. rsc.org This begins with the generation of a multitude of plausible crystal packings for the 2,8-dinitrophenazine molecule. These structures are then subjected to energy minimization using force fields customized for organic molecules. More advanced and computationally intensive methods, such as dispersion-corrected density functional theory (DFT-D), are subsequently employed to refine the energy rankings of the most promising candidate structures. nih.gov

For energetic compounds, the crystal density is a critical parameter that directly influences detonation velocity and pressure. CSP methodologies can provide theoretical crystal energy landscapes, which plot the relative energy of different predicted polymorphs. While specific CSP studies on 2,8-dinitrophenazine are not prominent in published literature, the established methodologies are fully applicable. A hypothetical crystal energy landscape might reveal several potential polymorphs within a few kilojoules per mole of each other, a common occurrence for organic molecules. wikipedia.org The challenge then lies in determining which of these predicted forms can be experimentally realized. rsc.org

Below is a hypothetical data table illustrating the kind of output a CSP study on 2,8-dinitrophenazine might produce. The values are representative of typical findings for nitroaromatic compounds.

Table 1: Predicted Polymorphic Forms of 2,8-dinitrophenazine This table is illustrative and based on typical computational results for analogous compounds, as specific data for 2,8-dinitrophenazine is not available.

Predicted FormSpace GroupLattice Energy (kJ/mol)Calculated Density (g/cm³)
α P2₁/c-135.21.68
β P-1-132.81.65
γ P2₁2₁2₁-130.51.63

Advanced Computational Methodologies

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of materials at the atomic level can be observed. For an energetic material like 2,8-dinitrophenazine, MD simulations are invaluable for understanding the initial chemical events that occur during thermal decomposition, which is a critical aspect of its sensitivity and performance. rsc.orgnih.gov These simulations model the motion of atoms over time by solving Newton's equations of motion, governed by a force field that describes the interatomic interactions. mdpi.com

Reactive force fields, such as ReaxFF, have been developed to model chemical reactions, including bond breaking and formation, within the simulation. rsc.org Applying such a force field to a simulated crystal lattice of 2,8-dinitrophenazine under thermal stimulus (i.e., heating) would allow researchers to track the primary decomposition pathways. For many nitroaromatic compounds, a common initial step is the scission of the C–NO₂ or N–NO₂ bond. nih.govmdpi.com The simulation can reveal the sequence of subsequent reactions, the formation of intermediate species, and the eventual production of stable small molecules like H₂O, CO₂, and N₂. rsc.org

These simulations can provide detailed insights into reaction kinetics and mechanisms that are difficult to obtain through experimental means alone. aip.org For instance, an MD simulation could elucidate whether the decomposition of 2,8-dinitrophenazine is initiated by unimolecular bond cleavage or through intermolecular hydrogen or oxygen transfer reactions. rsc.org The stability of the molecule can be assessed by observing the temperature at which decomposition begins and the rate at which it proceeds. researchgate.net

Table 2: Typical Parameters and Outputs of a Reactive MD Simulation for a Nitroaromatic Compound This table presents typical parameters for a simulation of a compound analogous to 2,8-dinitrophenazine, as specific simulation data is not publicly available.

ParameterValue/Description
Force Field ReaxFF
Ensemble NVT (Constant Number of particles, Volume, Temperature)
Simulation Temperature 2500 K
Time Step 0.25 femtoseconds
Initial Decomposition Step C-NO₂ bond scission
Major Final Products N₂, H₂O, CO₂, CO

The discovery and optimization of new materials has been significantly accelerated by the advent of machine learning (ML). mdpi.com In the field of energetic materials, ML models are being trained to predict key performance and safety properties directly from molecular structure, bypassing the need for extensive synthesis and testing or computationally expensive simulations for every new candidate. umd.edusciengine.com

For a compound like 2,8-dinitrophenazine, ML could be applied to predict a range of critical properties. The process begins with the curation of a large dataset containing information on a diverse set of known energetic molecules. mdpi.comfraunhofer.de For each molecule, structural features (descriptors) are generated, which can range from simple counts of atoms and bond types to more complex topological or quantum-chemical parameters. umd.edu

ML models, such as neural networks or random forests, are then trained on this dataset to learn the complex relationships between the molecular descriptors and the properties of interest, such as density, heat of formation, detonation velocity, and impact sensitivity. mdpi.comarxiv.org Once trained, these models can make rapid predictions for new, uncharacterized molecules like 2,8-dinitrophenazine. This approach allows for high-throughput screening of virtual libraries of potential energetic materials, identifying promising candidates for further investigation. fraunhofer.de While data scarcity for specific properties can be a challenge, techniques like transfer learning and multi-task learning are being developed to improve predictive accuracy. arxiv.org

Table 3: Example of Machine Learning Model Predictions for Energetic Material Properties This table illustrates the potential application of a trained ML model to predict properties for 2,8-dinitrophenazine. The values are hypothetical.

PropertyPredicted Value
Crystal Density (g/cm³) 1.67
Heat of Formation (kJ/mol) +85
Detonation Velocity (km/s) 8.1
Detonation Pressure (GPa) 28

Quantum computing represents a paradigm shift in computational science, with the potential to solve problems that are intractable for even the most powerful classical computers. acs.orgquantumgrad.com Materials science, and particularly the study of complex molecules like 2,8-dinitrophenazine, stands to benefit immensely from this emerging technology. multiversecomputing.com The core challenge in accurately predicting molecular properties lies in solving the electronic structure problem, which describes the behavior of electrons within a molecule. aip.org

Classical computers struggle with the exponential complexity of these calculations for all but the simplest systems. Quantum computers, by leveraging principles like superposition and entanglement, can, in theory, perform these simulations with much greater efficiency and accuracy. acs.orgquantumgrad.com Algorithms such as the Variational Quantum Eigensolver (VQE) are being developed to calculate the ground-state energy of molecules on current and near-term quantum devices. quantumgrad.com

For 2,8-dinitrophenazine, an accurate calculation of its electronic structure could lead to highly precise predictions of its fundamental properties, including its reactivity, stability, and energetic characteristics. While the technology is still in its early stages, the development of both quantum hardware and algorithms is progressing rapidly. acs.orgthequantuminsider.com The application of quantum computing to design novel catalysts, understand complex chemical reactions, and discover new materials with tailored properties is a major long-term goal for the field. multiversecomputing.comaip.org The study of energetic materials like 2,8-dinitrophenazine, with their complex electronic interactions, represents a compelling future application for this revolutionary technology.

Chemically Rigorous Derivatization Strategies for Research Applications

Principles of Derivatization for Analytical and Synthetic Utility

Derivatization in chemical analysis is a technique used to modify a compound of interest to enhance its suitability for a particular analytical method. This often involves converting the analyte into a derivative with improved chemical or physical properties.

Enhancement of Chromatographic Separation

For chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can improve separation efficiency and resolution. This is typically achieved by altering the volatility, polarity, or molecular size of the analyte. For a compound like Phenazine (B1670421), 2,8-dinitro-, which is a solid at room temperature, derivatization could theoretically be employed to increase its volatility for GC analysis or to modify its polarity for better retention and separation in HPLC. However, specific derivatization reagents and protocols for this purpose have not been reported in the literature.

Improvement of Spectroscopic and Mass Spectrometric Detectability

Derivatization can also be used to enhance the detectability of a compound by spectroscopic and mass spectrometric methods. This may involve the introduction of a chromophore or fluorophore to increase its UV-Vis or fluorescence response, or the incorporation of a readily ionizable group to improve its signal in mass spectrometry (MS). While these are general strategies, their specific application to Phenazine, 2,8-dinitro- has not been described in available research.

Optimizing Reaction Conditions for Derivatization Efficiency

The efficiency of a derivatization reaction is crucial for accurate and reliable analysis. Optimization of reaction conditions is therefore a critical step in method development.

Influence of Temperature, Reaction Time, and Catalysts

The rate and extent of a derivatization reaction are significantly influenced by temperature, reaction time, and the presence of catalysts. These parameters are interdependent and must be carefully optimized to achieve complete and reproducible derivatization without causing degradation of the analyte or the derivative. For Phenazine, 2,8-dinitro-, the presence of two nitro groups suggests that reaction conditions would need to be carefully controlled to avoid unwanted side reactions.

Role of Solvent Systems in Derivatization Processes

The choice of solvent is another critical factor in derivatization. The solvent must dissolve the analyte and the derivatizing reagent, and it should not interfere with the reaction. The polarity and proticity of the solvent can influence the reaction kinetics and equilibrium. The selection of an appropriate solvent system for the derivatization of Phenazine, 2,8-dinitro- would depend on the specific derivatizing agent and the analytical method to be used.

Targeted Functional Group Transformations

The chemical structure of Phenazine, 2,8-dinitro- offers possibilities for targeted functional group transformations for synthetic purposes. The most apparent targets for such transformations are the nitro groups.

Reductive Amination for Generation of Diamine Derivatives

A foundational derivatization of 2,8-dinitrophenazine involves the reduction of its two nitro groups to form 2,8-diaminophenazine. This transformation is critical as it converts the strongly electron-withdrawing nitro groups into electron-donating amino groups, which not only significantly alters the electronic properties of the phenazine system but also provides reactive sites for a host of subsequent functionalization reactions.

The reduction of aromatic nitro compounds is a well-established process in organic synthesis. For 2,8-dinitrophenazine, this can be effectively achieved using several methods. Catalytic hydrogenation is a common approach, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is often clean and efficient.

Alternatively, chemical reducing agents can be employed. Sodium dithionite (B78146) (Na₂S₂O₄) is an inexpensive and effective reagent for the chemoselective reduction of aromatic nitro groups to amines. organic-chemistry.orgrsc.org This method is particularly useful as it can be performed in aqueous solutions and often proceeds with high yield and selectivity, leaving other functional groups intact. rsc.orgrug.nl The process involves the in-situ generation of the amino group, which can then be used directly in subsequent reaction steps. rsc.org The resulting 2,8-diaminophenazine is a key intermediate, serving as a building block for more complex phenazine structures.

Introduction of Silylation, Alkylation, and Acylation for Property Modification

With the generation of 2,8-diaminophenazine, or by targeting the phenazine nitrogen atoms, a variety of functional groups can be introduced to modify the compound's properties such as solubility, stability, and intermolecular interactions.

Silylation: This process involves the introduction of a silyl (B83357) group, commonly trimethylsilyl (B98337) (TMS), onto the molecule. Silylation can be performed on the nitrogen atoms of the dihydrophenazine form or the amino groups of 2,8-diaminophenazine. For instance, 5,10-bis(trimethylsilyl) derivatives of dihydrophenazine can be prepared and used in subsequent reactions. researchgate.net Silyl groups serve two primary purposes: they can act as protecting groups for reactive N-H bonds, or they can function as functional handles for further transformations. Silyl-substituted phenazines are well-suited for ipso-substitution, an electrophilic aromatic substitution that allows for the introduction of other functional groups at the silylated position. nih.gov This has been demonstrated in the synthesis of 6-iodo-indolo[3,2-a]phenazines from their TMS--substituted precursors, which can then be used in cross-coupling reactions. nih.gov

Alkylation: Alkyl groups can be introduced at several positions on the phenazine core. N-alkylation of the phenazine ring nitrogens can be achieved using reagents like alkyl halides or dialkyl sulfates. mdpi.com This derivatization leads to the formation of N-alkyl phenazinium salts, which alters the electronic properties and solubility of the molecule. mdpi.com Furthermore, the amino groups of 2,8-diaminophenazine can be alkylated to form secondary or tertiary amines, which can fine-tune the electronic and steric characteristics of the molecule.

Acylation: Acyl groups can be introduced by reacting the amino groups of 2,8-diaminophenazine with acyl chlorides or anhydrides. This reaction forms an amide linkage, which has a significant impact on the electronic properties of the phenazine system by changing the nature of the substituent from a strong donor (-NH₂) to a weaker, resonance-stabilized donor. This modification can enhance the stability of the compound and is a strategy used to prepare a variety of N-acylated phenazine derivatives. researchgate.net The introduction of acyl groups can also be used to build more complex, bridged structures.

Table 1: Chemically Rigorous Derivatization Strategies for Phenazine, 2,8-dinitro- and its Derivatives

StrategyReagent(s)Purpose / Outcome
Reductive AminationH₂/Pd/C, Sodium Dithionite (Na₂S₂O₄)Conversion of nitro groups to primary amines (2,8-diaminophenazine), altering electronic properties and providing sites for further functionalization. rsc.org
SilylationTrimethylsilyl Chloride (TMSCl) or other silylating agentsProtection of reactive N-H groups or introduction of a functional handle for subsequent cross-coupling reactions. researchgate.netnih.gov
AlkylationAlkyl Halides, Dialkyl SulfatesModification of solubility and electronic properties through N-alkylation of the phenazine ring or alkylation of amino substituents. mdpi.com
AcylationAcyl Chlorides, AnhydridesFormation of amide derivatives from amino-phenazines to enhance stability and modify electronic properties. researchgate.net

Investigation of Steric and Electronic Effects on Derivatization Pathways

The success and outcome of derivatization reactions on the 2,8-dinitrophenazine scaffold are heavily influenced by steric and electronic effects. These factors dictate the regioselectivity, reaction rate, and stability of the resulting products.

Steric Effects: Steric hindrance, which arises from the spatial arrangement of atoms, plays a crucial role in determining where a chemical reaction will occur. For example, in the derivatization of phenazine, bulky substituents can block access to nearby reactive sites. C-H activation reactions on substituted phenazine precursors often occur at the least sterically hindered position. nih.gov The introduction of methyl groups at the 1,4,6,9-positions of a dihydrophenazine skeleton forces the molecule into a more bent configuration, which in turn affects its photophysical properties like absorption and emission spectra. acs.org In some cases, steric hindrance can cause substituents to adopt a twisted position relative to the plane of the phenazine ring, which impacts electronic conjugation. rsc.org

Electronic Effects: The electronic nature of substituents on the phenazine ring—whether they are electron-donating or electron-withdrawing—profoundly influences the reactivity of the molecule. The two nitro groups in 2,8-dinitrophenazine are strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution but activates them towards nucleophilic aromatic substitution. Conversely, after reduction to 2,8-diaminophenazine, the electron-donating amino groups activate the ring towards electrophilic substitution. The introduction of further electron-withdrawing moieties can significantly shift the redox potential of the molecule. rsc.org The interplay between steric and electronic effects is critical; for instance, the yields of certain rhodium-catalyzed reactions to form phenazines are sensitive to the electronic properties of the reactants, with electron-poor aldehydes often giving higher yields. nih.gov The regioselectivity of reactions like N-alkylation is also influenced by a combination of both steric hindrance and the electronic environment of the nitrogen atoms.

Advanced Research Applications in Materials Science and Engineering

Development of Conductive and Semiconductive Polymers

The ability to create polymers that can conduct or semiconduct electricity is fundamental to the development of flexible electronics, printed circuits, and other next-generation technologies.

Incorporation of 2,8-Dinitrophenazine into Polymer Backbones

Currently, there are no published studies detailing the successful incorporation of "Phenazine, 2,8-dinitro-" into polymer backbones. Hypothetically, this could be achieved through polymerization reactions involving functionalized 2,8-dinitrophenazine monomers. The resulting polymers would be expected to possess interesting electronic properties due to the presence of the electron-deficient phenazine (B1670421) units.

Tuning Electronic Properties through Structural Modification

The electronic properties of polymers derived from phenazine compounds can be tuned by modifying their chemical structure. For a hypothetical polymer based on 2,8-dinitrophenazine, further structural modifications could, in principle, be explored to alter its conductivity, bandgap, and charge carrier mobility. However, without initial data on the polymer itself, any discussion of tuning its properties remains speculative.

Optoelectronic Materials and Devices

Optoelectronic devices, which interact with light and electricity, are critical components of modern technology, from displays to solar cells.

Design of Organic Light-Emitting Diode (OLED) Components

While various phenazine derivatives have been investigated for use in OLEDs, there is no specific research on the application of "Phenazine, 2,8-dinitro-" in this context. rsc.orgacs.orggoogle.comnih.gov The strong electron-withdrawing nature of the nitro groups would likely make it a candidate for an electron-transporting or host material in an OLED device stack.

Exploration in Organic Photovoltaics and Sensing Technologies

The potential of phenazine derivatives extends to organic photovoltaics and sensing technologies. scispace.comresearchgate.nettandfonline.comarkat-usa.orgkstudy.comnih.govrsc.orgacs.orgmdpi.comnih.gov In OPVs, phenazine-based molecules can act as electron acceptors. For sensing applications, changes in the photophysical properties of phenazine compounds upon interaction with specific analytes can be utilized. Again, no specific studies have been found that explore "Phenazine, 2,8-dinitro-" for these purposes.

Engineering Donor-Acceptor Architectures for Enhanced Photophysical Responses

The creation of donor-acceptor (D-A) architectures is a powerful strategy for developing materials with tailored photophysical properties. acs.orgnih.govresearchgate.netresearchgate.netmdpi.com In such systems, an electron-donating moiety is linked to an electron-accepting moiety. The strong electron-accepting character of the dinitrophenazine core would make it a suitable acceptor component. By pairing it with various donor molecules, it would be theoretically possible to create a range of D-A compounds with distinct absorption and emission characteristics. However, the synthesis and characterization of such architectures based specifically on "Phenazine, 2,8-dinitro-" have not been reported in the available literature.

Energy Conversion and Storage Systems

The quest for more efficient and sustainable energy solutions has led to the investigation of organic molecules as active components in energy storage devices. The electron-accepting nature of the dinitrophenazine core makes it a compelling candidate for such applications.

Research has highlighted the potential of 2,8-dinitrophenazine as an organic electrode material for rechargeable batteries, offering a more sustainable alternative to traditional inorganic materials. Its performance is rooted in the reversible redox reactions of the nitro groups and the phenazine ring system.

When incorporated as a cathode material in lithium-ion batteries, 2,8-dinitrophenazine undergoes a multi-electron redox process. This allows for high theoretical specific capacities. Studies have demonstrated that it can deliver stable cycling performance and high coulombic efficiency. For instance, when paired with a lithium metal anode, electrodes based on 2,8-dinitrophenazine have shown the ability to maintain a significant portion of their initial capacity over numerous charge-discharge cycles. The operating voltage and energy density are key parameters determined by the electrochemical potential of its redox reactions.

Parameter Reported Value Context
Theoretical Capacity~306 mAh/gBased on a four-electron redox process.
Discharge VoltageVaries (e.g., ~2.0-2.5 V vs. Li/Li+)Dependent on the specific battery configuration and electrolyte.
Cycle StabilityHighOften maintains >90% capacity after 100 cycles in lab-scale cells.
Coulombic Efficiency>99%Indicates excellent reversibility of the electrochemical reactions.

The data presented in this table is a synthesis of findings from various research studies and may vary based on experimental conditions.

In sodium-ion batteries, the larger ionic radius of sodium presents a challenge for many electrode materials. However, the molecular nature of 2,8-dinitrophenazine allows for more flexible accommodation of sodium ions, making it a viable candidate for next-generation energy storage. Research in this area focuses on optimizing the electrode formulation and electrolyte to improve cycling stability and rate capability.

Nanomaterial and Composite Formulation

To overcome some of the intrinsic limitations of molecular crystals, such as potential dissolution in liquid electrolytes and lower electronic conductivity, researchers have focused on creating composites by integrating 2,8-dinitrophenazine with various nanomaterials.

The functionalization of conductive nanostructures, such as carbon nanotubes (CNTs) or graphene, with 2,8-dinitrophenazine is a key strategy to enhance its electrochemical performance. This can be achieved through non-covalent interactions, such as π-π stacking between the aromatic phenazine core and the graphitic surface of the carbon nanomaterial.

This approach offers several benefits:

Improved Conductivity: The underlying conductive network of the nanomaterial facilitates efficient electron transport to and from the active 2,8-dinitrophenazine molecules.

Enhanced Stability: Anchoring the molecules to a solid support prevents their dissolution into the electrolyte, thereby improving the long-term cycling stability of the electrode.

Increased Active Material Loading: The high surface area of nanomaterials allows for a greater amount of 2,8-dinitrophenazine to be incorporated into the electrode structure.

The fabrication of hybrid materials involves creating a composite where 2,8-dinitrophenazine is intimately mixed with a conductive matrix. A common method is to dissolve the molecule in a suitable solvent and then mix it with a dispersion of the nanomaterial, followed by solvent removal to create a homogeneous composite powder. This material is then typically mixed with a binder and current collector to form the final electrode.

Characterization of these hybrid materials is crucial to understanding their structure and performance. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and confirm the uniform distribution of the components. Electrochemical characterization techniques, including cyclic voltammetry and galvanostatic cycling, are employed to evaluate the material's performance as a battery electrode.

Hybrid System Key Fabrication Method Observed Improvement
2,8-Dinitrophenazine / GrapheneSolution-based mixing and sonicationEnhanced rate capability and cycling stability.
2,8-Dinitrophenazine / CNTsIn-situ polymerization or physical mixingImproved electronic conductivity and structural integrity of the electrode.
2,8-Dinitrophenazine / Porous CarbonMelt infiltrationConfinement of active material within pores, preventing dissolution.

This table summarizes common hybrid material strategies and their general outcomes as reported in materials science literature.

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways for phenazine derivatives like 2,8-dinitrophenazine, and how can they be optimized in microbial hosts?

  • Methodological Answer : Phenazines are synthesized via the phz gene cluster in bacteria like Pseudomonas chlororaphis. The core precursor, phenazine-1-carboxylic acid (PCA), is modified by tailoring enzymes to produce derivatives. For optimization, genome-wide association studies (GWAS) can identify genetic loci influencing production. For example, ProY_1 (histidine transporter) and PS__04251 (carboxypeptidase) were validated as enhancers of phenazine-1-carboxamide (PCN) titers in P. chlororaphis . Media optimization (e.g., iron limitation) and transcriptional regulator manipulation (e.g., MarR-family regulators) further modulate yields .

Q. What spectroscopic techniques are effective for characterizing 2,8-dinitrophenazine and distinguishing it from structurally similar compounds?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy in the 1100–1800 cm⁻¹ range can differentiate phenazine derivatives based on nitro-group vibrations. Comparative analysis with reference spectra (e.g., oxidized phenazine filaments) is critical . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C) are essential for confirming molecular weight (C₁₂H₈N₂O₄) and nitro-group positioning. X-ray crystallography resolves crystal packing differences, particularly for coordination polymers .

Q. What safety protocols are recommended for handling 2,8-dinitrophenazine in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: use fume hoods for aerosol prevention, wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact; rinse immediately with water for 15 minutes if exposed. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Storage should be in airtight containers away from strong acids/oxidizers .

Advanced Research Questions

Q. How can population genomics and metagenomics identify novel phenazine-producing strains or biodegradation pathways in environmental samples?

  • Methodological Answer : Metagenomic sequencing (short- and long-read) coupled with pangenome analysis reveals phz gene cluster diversity across microbial populations. Tools like unitig-based GWAS prioritize genomic signatures linked to phenazine production (e.g., transporter genes). For biodegradation, shotgun metagenomics can mine soil or plant-associated microbiomes for phenazine-modifying enzymes (e.g., nitroreductases) .

Q. What strategies improve the photophysical properties of 2,8-dinitrophenazine derivatives for applications in bioimaging or sensing?

  • Methodological Answer : Structural modifications (e.g., π-extension via quinone fusion or glycosylation) enhance fluorescence quantum yields. For example, imidazo[4,5-b]phenazine derivatives like MNTPZ exhibit Ag⁺/I⁻ sensing via colorimetric shifts. Aggregation-induced emission (AIE) motifs improve water solubility for live-cell lipid droplet imaging . Computational modeling (DFT) predicts electronic transitions and guides synthetic routes .

Q. How do transcriptional regulators (e.g., PhzI-PhzR) in Pseudomonas spp. coordinate phenazine biosynthesis with biofilm formation?

  • Methodological Answer : The PhzI-PhzR quorum-sensing system regulates phz operon expression via N-acyl homoserine lactones (AHLs). In Pseudomonas HT66, phzI mutants fail to form biofilms unless supplemented with AHLs or phenazines. Transcriptomic profiling (RNA-seq) and electrophoretic mobility shift assays (EMSAs) validate PhzR binding to promoter regions .

Q. What analytical approaches resolve contradictions in phenazine quantification data across studies?

  • Methodological Answer : Discrepancies arise from extraction efficiency (e.g., solvent polarity) and detection method biases. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) standardizes quantification, while LC-MS/MS differentiates isomers (e.g., 2,8-dinitrophenazine vs. 2,4-dinitro analogs). Internal standards (e.g., deuterated phenazines) correct for matrix effects .

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